An In-depth Technical Guide to 10-Azido-1-decanamine: A Versatile Linker for Bioconjugation and Surface Functionalization
An In-depth Technical Guide to 10-Azido-1-decanamine: A Versatile Linker for Bioconjugation and Surface Functionalization
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 10-Azido-1-decanamine. This bifunctional linker, possessing a terminal azide and a primary amine, has emerged as a valuable tool for researchers, chemists, and professionals in drug development. Its unique architecture allows for orthogonal conjugation strategies, enabling the precise assembly of complex molecular architectures. This guide will delve into the core chemical principles governing its reactivity, provide detailed experimental protocols for its synthesis and application in "click chemistry" and amine-reactive conjugations, and explore its utility in surface modification and the development of targeted drug delivery systems.
Introduction: The Power of Bifunctional Linkers
In the realm of molecular engineering and bioconjugation, bifunctional linkers are indispensable tools for covalently connecting two or more molecular entities. 10-Azido-1-decanamine stands out in this class due to the presence of two chemically distinct reactive groups: a terminal azide (-N₃) and a primary amine (-NH₂). This orthogonality is the cornerstone of its utility, allowing for sequential and specific reactions. The azide group is a key participant in the highly efficient and bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The primary amine, on the other hand, offers a versatile handle for a wide array of classical bioconjugation techniques, such as reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
The ten-carbon aliphatic chain provides a flexible spacer, which can be crucial for mitigating steric hindrance between conjugated molecules and for influencing the physicochemical properties, such as solubility and hydrophobicity, of the final conjugate. This guide will explore the practical implications of this structure in various scientific applications.
Chemical Structure and Physicochemical Properties
The unique characteristics of 10-Azido-1-decanamine stem from its molecular architecture, which dictates its reactivity and physical behavior.
Chemical Structure
The structure of 10-Azido-1-decanamine is characterized by a decane backbone with an azide group at one terminus and an amine group at the other.
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Molecular Formula: C₁₀H₂₂N₄
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Molecular Weight: 198.31 g/mol
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IUPAC Name: 10-azidodecan-1-amine
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CAS Number: 905973-38-8
Caption: Chemical structure of 10-Azido-1-decanamine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 10-Azido-1-decanamine is essential for its effective use in experimental settings. While comprehensive experimental data for this specific molecule is not extensively published, data from closely related compounds and supplier information provide valuable insights.
| Property | Value | Source |
| Appearance | Colorless oil or liquid | [1] |
| Storage Temperature | 0-8 °C | [1] |
| Molecular Weight | 183.29 g/mol (for 1-azidodecane) | [2] |
| Melting Point | 12-15 °C (for 1-decanamine) | [3] |
| Boiling Point | 216-218 °C (for 1-decanamine) | [3] |
| Density | 0.787 g/mL (for 1-decanamine) | [3] |
Note: Some properties are for the related compound 1-decanamine and should be considered as estimates.
Synthesis of 10-Azido-1-decanamine
The synthesis of 10-Azido-1-decanamine can be achieved through a multi-step process, typically starting from a precursor containing a leaving group at one end and a protected amine or a group that can be converted to an amine at the other. A common and efficient route involves the nucleophilic substitution of a bromo- or chloro-alkane with sodium azide.
Synthetic Pathway from 10-Bromo-1-decanamine
A plausible and efficient synthetic route starts from 10-bromo-1-decanamine. The primary amine is first protected to prevent side reactions, followed by the substitution of the bromine with an azide group, and finally, deprotection of the amine.
Caption: Synthetic pathway for 10-Azido-1-decanamine.
Detailed Experimental Protocol
Step 1: Protection of the Amine Group
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In a round-bottom flask, combine 10-bromo-1-decanamine (1 equivalent) and phthalic anhydride (1.1 equivalents).
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Heat the mixture to 130-140 °C with stirring for 2-3 hours.
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Allow the reaction mixture to cool to room temperature.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield N-(10-bromodecyl)phthalimide.
Step 2: Azide Substitution
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Dissolve N-(10-bromodecyl)phthalimide (1 equivalent) in anhydrous dimethylformamide (DMF).
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Add sodium azide (1.5 equivalents) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
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After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(10-azidodecyl)phthalimide.
Step 3: Deprotection of the Amine Group
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Dissolve N-(10-azidodecyl)phthalimide (1 equivalent) in ethanol.
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Add hydrazine hydrate (2-3 equivalents) to the solution.
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Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
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Cool the reaction mixture and filter to remove the precipitate.
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Acidify the filtrate with hydrochloric acid and then basify with a strong base (e.g., NaOH) to pH > 12.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 10-Azido-1-decanamine.
Reactivity and Applications
The dual functionality of 10-Azido-1-decanamine opens up a vast landscape of applications in bioconjugation, materials science, and drug delivery.
The Azide Terminus: A Gateway to "Click Chemistry"
The azide group is a cornerstone of "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents (ideally water).[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC Conjugation
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Dissolve the alkyne-containing molecule (1 equivalent) and 10-Azido-1-decanamine (1.2 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol).
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Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
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Prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
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Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product can be purified by column chromatography or other appropriate methods.
The Amine Terminus: A Versatile Handle for Conjugation
The primary amine group of 10-Azido-1-decanamine is a nucleophile that can readily react with a variety of electrophilic functional groups to form stable covalent bonds.
Amide Bond Formation with NHS Esters
One of the most common reactions involving primary amines is their acylation with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction is widely used to label proteins, peptides, and other biomolecules.
Caption: Amide bond formation via reaction of a primary amine with an NHS ester.
Experimental Protocol: NHS Ester Conjugation
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Dissolve the NHS ester-functionalized molecule (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
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Dissolve 10-Azido-1-decanamine (1.2 equivalents) in the same solvent.
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Add the amine solution to the NHS ester solution with stirring.
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Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
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Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product can be purified by column chromatography or HPLC.
Applications in Surface Functionalization and Nanoparticle Modification
The bifunctional nature of 10-Azido-1-decanamine makes it an excellent candidate for modifying surfaces, such as those of nanoparticles, to impart desired functionalities.[5][6] For instance, the amine group can be used to anchor the molecule to a carboxylated surface, leaving the azide group exposed for subsequent "click" reactions with alkyne-modified biomolecules or drugs. This strategy is particularly valuable in the development of targeted drug delivery systems and diagnostic tools.[7]
Workflow for Nanoparticle Functionalization
Caption: Workflow for the functionalization of nanoparticles using 10-Azido-1-decanamine.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Health Hazards: Amines can be corrosive and may cause skin and eye burns. Azide-containing compounds can be potentially explosive, especially when heated or in the presence of certain metals. Handle with care and avoid shock or friction.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8] Keep the container tightly closed.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
10-Azido-1-decanamine is a powerful and versatile bifunctional linker that offers researchers a robust tool for creating complex molecular architectures. Its orthogonal reactive ends—the azide for "click chemistry" and the amine for a plethora of conjugation reactions—coupled with a flexible spacer, make it an ideal choice for applications ranging from bioconjugation and drug delivery to surface functionalization and materials science. By understanding its chemical properties, synthesis, and reactivity, scientists can effectively harness the potential of this molecule to advance their research and development endeavors.
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- Gotsbacher, M. P., & Codd, R. (2020). Azido-Desferrioxamine Siderophores as Functional Click-Chemistry Probes Generated in Culture upon Adding a Diazo-Transfer Reagent. ChemBioChem, 21(10), 1433–1445.
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